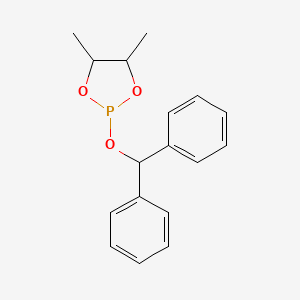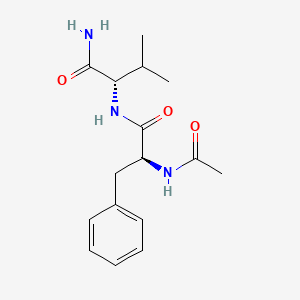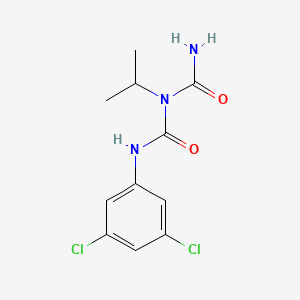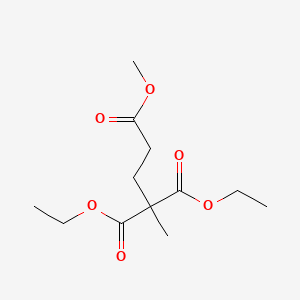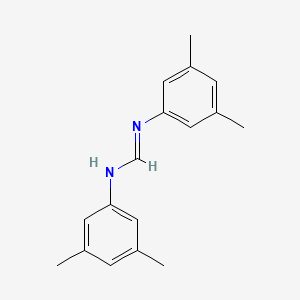![molecular formula C9H21NOSi B14497901 N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine CAS No. 64728-12-7](/img/structure/B14497901.png)
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine is a chemical compound with the molecular formula C8H19NOSi. This compound is known for its unique structure, which includes a trimethylsilyl group attached to an enamine. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine typically involves the reaction of N,N-dimethylamine with a trimethylsilyl-protected enol ether. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The enamine moiety can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the enamine moiety.
N,N-Diethyltrimethylsilylamine: Contains an ethyl group instead of a methyl group.
1-(Trimethylsilyl)imidazole: Contains an imidazole ring instead of an enamine.
Uniqueness
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine is unique due to the presence of both the trimethylsilyl group and the enamine moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
64728-12-7 |
|---|---|
Molecular Formula |
C9H21NOSi |
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N,N-dimethyl-1-trimethylsilyloxybut-1-en-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-7-8-9(10(2)3)11-12(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
LJIUSKLPUGUWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(N(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
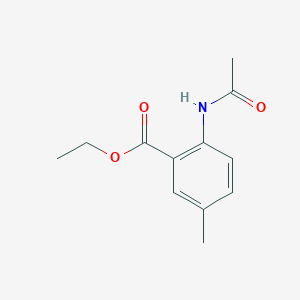

![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
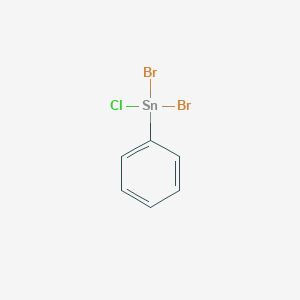
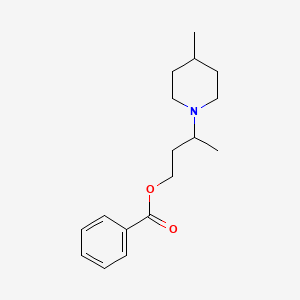

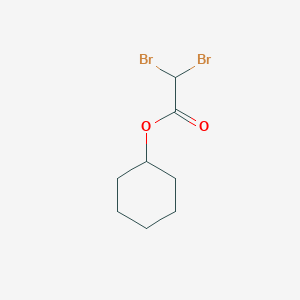
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
